molecular formula C26H28N6O6S B2620783 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide CAS No. 1104400-62-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide

Cat. No. B2620783
CAS RN: 1104400-62-5
M. Wt: 552.61
InChI Key: ORWOQMRVBAMGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide, often referred to as eutylone , belongs to the designer drug class of phenethylamines. It shares chemical structural and pharmacological similarities with both schedule I and II amphetamines and cathinones. Eutylone is a synthetic cathinone, and evidence suggests that it is abused for its psychoactive effects .


Molecular Structure Analysis

The chemical name for eutylone is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one . Its molecular formula is C₁₃H₁₇NO₃ . The compound’s structure includes a benzodioxole ring, an ethylamino group, and a butanone moiety. Understanding its three-dimensional arrangement and functional groups is crucial for predicting its pharmacological effects .

Mechanism of Action

Based on its structural similarity to other synthetic cathinones (such as methylone and pentylone) and amphetamines (like cocaine, methamphetamine, and MDMA), eutylone likely interacts with monoamine transporters in the central nervous system. It binds to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters. This action leads to increased concentrations of monoamines, resulting in stimulant-like effects .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O6S/c1-16-11-21(30-29-16)28-23(34)14-32-18-8-10-39-24(18)25(35)31(26(32)36)9-4-2-3-5-22(33)27-13-17-6-7-19-20(12-17)38-15-37-19/h6-8,10-12,24H,2-5,9,13-15H2,1H3,(H2-,27,28,29,30,33,34)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHYHDDXYJJDEB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N6O6S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.